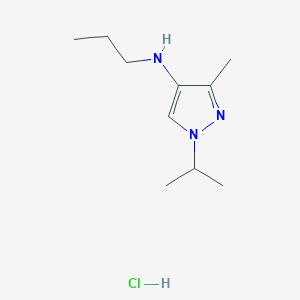

1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16417517

Molecular Formula: C10H20ClN3

Molecular Weight: 217.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20ClN3 |

|---|---|

| Molecular Weight | 217.74 g/mol |

| IUPAC Name | 3-methyl-1-propan-2-yl-N-propylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H19N3.ClH/c1-5-6-11-10-7-13(8(2)3)12-9(10)4;/h7-8,11H,5-6H2,1-4H3;1H |

| Standard InChI Key | MSWPXPXCEJPSGD-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CN(N=C1C)C(C)C.Cl |

Introduction

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole class, characterized by a five-membered ring structure that includes nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules. The presence of isopropyl and propyl groups contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with suitable alkylating agents or carbonyl compounds under specific conditions. The reactions are generally conducted in solvent systems such as ethanol or dimethylformamide (DMF) at elevated temperatures to enhance yield and selectivity. Purification often involves recrystallization or chromatography techniques.

Synthesis Steps

-

Preparation of Hydrazine Derivatives: Hydrazine is reacted with alkylating agents to form the necessary precursors.

-

Reaction with Carbonyl Compounds: The hydrazine derivatives are then reacted with carbonyl compounds to form the pyrazole ring.

-

Purification: The final product is purified using recrystallization or chromatography.

Biological Activities and Applications

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine exhibits significant biological activity, particularly in the realm of inflammation and pain management. Its structural similarity to other biologically active molecules suggests potential for enzyme inhibition and receptor binding studies. The compound is being explored for its therapeutic properties in various biological contexts, indicating its potential as a candidate for drug development targeting inflammatory pathways.

Biological Activities Table

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential for reducing inflammation through enzyme inhibition |

| Analgesic | May contribute to pain management by interacting with biological targets |

| Enzyme Inhibition | Capable of inhibiting specific enzymes involved in cellular signaling pathways |

Chemical Reactions and Mechanism of Action

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine can participate in several chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The mechanism of action for this compound is largely dependent on its biological target, often involving modulation of enzyme activity or receptor interactions.

Chemical Reactions Table

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Potassium permanganate |

| Reduction | Lithium aluminum hydride |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume